5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl ring with three fluorine atoms attached, known as a trifluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the trifluorophenyl group could introduce steric hindrance, affecting the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine, piperidine, and trifluorophenyl groups. The pyrimidine ring, for example, is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine, piperidine, and trifluorophenyl groups. For example, the trifluorophenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability.科学的研究の応用
Antimicrobial and Antifungal Activity
Research has explored the synthesis and in vitro antimicrobial activity of derivatives related to the queried compound. For instance, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further exploration as antimicrobial agents (Mallesha & Mohana, 2014). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising antimicrobial and anticancer activities, indicating the broad-spectrum potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity
The search for novel anticancer agents has led to the development of pyridyl-pyrazolines and other derivatives, demonstrating significant efficacy in vitro against cancer cell lines. The work by Katariya, Vennapu, and Shah (2021) on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlights the potential of these compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Structural and Electronic Properties
Studies have also focused on understanding the structural and electronic properties of related compounds. Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on derivatives, contributing to our knowledge of their molecular structure and potential applications in various fields (Karthik et al., 2021).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of related compounds provides foundational knowledge for further application development. The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride by Zheng Rui (2010) exemplifies the ongoing efforts to explore and understand the chemical properties of such compounds, potentially leading to new applications (Zheng Rui, 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two crucial mechanisms that work in concert to control plasma glucose levels . These are:
- from the pancreas . (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract .
Pharmacokinetics
The compound has shown efficacy in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Result of Action
The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
生化学分析
Biochemical Properties
This compound is known to interact with G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The interaction between (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone and GPR119 stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .
Cellular Effects
The effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone on cells are primarily observed in pancreatic β-cells and enteroendocrine cells . It influences cell function by stimulating insulin release and promoting GLP-1 secretion .
Molecular Mechanism
At the molecular level, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone acts as an agonist for GPR119 . This interaction leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion .
特性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-9-6-21-16(22-7-9)25-10-2-1-5-23(8-10)15(24)11-3-4-12(18)14(20)13(11)19/h3-4,6-7,10H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAZJJBTFADKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。